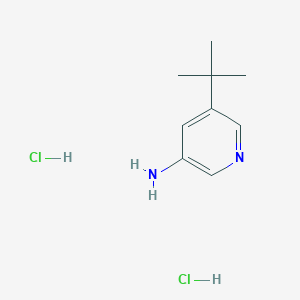

5-(Tert-butyl)pyridin-3-amine dihydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-tert-butylpyridin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2.2ClH/c1-9(2,3)7-4-8(10)6-11-5-7;;/h4-6H,10H2,1-3H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNPHYHIWUWPXAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CN=C1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Pyridine Based Amines in Synthetic Organic Chemistry

Pyridine-based amines, or aminopyridines, are a class of compounds of fundamental importance in synthetic organic chemistry. The pyridine (B92270) ring is a six-membered heteroaromatic system analogous to benzene, but with one carbon atom replaced by nitrogen. This substitution has profound effects on the molecule's properties and reactivity.

The nitrogen atom in the pyridine ring imparts a basic character, allowing it to act as a base or a nucleophile. nih.gov The presence of an additional exocyclic amine group, as in aminopyridines, introduces another site of reactivity and functionality. These compounds are recognized as crucial synthons and building blocks for constructing more complex molecular architectures, including various fused heterocyclic systems that are prevalent in biologically active molecules. rsc.org

The versatility of pyridine and its derivatives makes them ubiquitous in many areas:

Pharmaceuticals: The pyridine scaffold is a key component in a multitude of FDA-approved drugs. rsc.org Its ability to form hydrogen bonds and its solubility characteristics contribute significantly to its value in medicinal chemistry. nih.gov

Agrochemicals: Pyridine derivatives are integral to the development of various herbicides, insecticides, and fungicides.

Ligands in Catalysis: The nitrogen atom of the pyridine ring can coordinate with metal centers, making pyridine derivatives valuable ligands in transition metal catalysis.

The reactivity of the pyridine ring is distinct from that of benzene. The electron-withdrawing nature of the ring nitrogen makes the carbon atoms electron-deficient, rendering the ring susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions. Conversely, electrophilic substitution is disfavored and typically requires harsh conditions, proceeding at the C-3 position. nih.gov The presence of an amine group, a strong activating group, can modulate this reactivity, making the synthesis of specific substitution patterns a key focus of synthetic methodology.

Structural Features and Their Chemical Implications Steric and Electronic

The chemical behavior of 5-(Tert-butyl)pyridin-3-amine (B572771) dihydrochloride (B599025) is dictated by the interplay of its three main components: the pyridine (B92270) ring, the 3-amino group, and the 5-tert-butyl group. These substituents exert both steric and electronic effects that influence the molecule's shape, reactivity, and potential applications.

Steric Effects: The most significant steric feature is the tert-butyl group. This bulky substituent creates considerable steric hindrance around its point of attachment (C-5). Steric hindrance is the slowing of chemical reactions due to spatial bulk. This effect can be exploited to control selectivity by preventing or slowing unwanted side reactions. For instance, the bulkiness of a tert-butyl group can direct incoming reagents to less hindered positions on the pyridine ring or influence the conformational preferences of the molecule.

Electronic Effects:

Tert-butyl Group: As an alkyl group, the tert-butyl substituent is electron-donating through an inductive effect. This effect increases the electron density of the pyridine ring, which can influence its reactivity in substitution reactions.

Amino Group: The amino group (-NH2) is a strong electron-donating group through resonance, significantly increasing the electron density of the ring, particularly at the ortho and para positions (C-2, C-4, and C-6).

Dihydrochloride Form: In the dihydrochloride salt form, both the ring nitrogen and the exocyclic amino group are protonated (-NH3+). In this state, the electronic character of the amino group is reversed. The positively charged ammonium (B1175870) group becomes a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution.

The combination of these effects makes 5-(Tert-butyl)pyridin-3-amine a molecule with nuanced reactivity. The steric bulk at the C-5 position and the electronic nature of the C-3 amino group (which can be either donating or withdrawing depending on protonation) provide chemists with a tool for fine-tuning reactions and molecular interactions.

Table 1: Chemical Properties and Identifiers for 5-(Tert-butyl)pyridin-3-amine Dihydrochloride

| Property | Value |

| CAS Number | 1965308-97-7 |

| Molecular Formula | C9H16Cl2N2 |

| Molecular Weight | 223.14 g/mol |

| IUPAC Name | 5-(tert-butyl)pyridin-3-amine;dihydrochloride |

Structural and Conformational Analysis of 5 Tert Butyl Pyridin 3 Amine Dihydrochloride and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Insights and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique in the structural elucidation and purity assessment of novel chemical entities. Its ability to provide highly accurate mass measurements allows for the unambiguous determination of elemental compositions and offers profound insights into molecular structure and fragmentation mechanisms. In the context of 5-(tert-butyl)pyridin-3-amine (B572771) dihydrochloride (B599025) and its derivatives, HRMS serves as a powerful tool for confirming molecular identity, investigating reaction pathways, and ensuring the purity of synthesized compounds.

Mechanistic Insights through Fragmentation Analysis

The fragmentation pattern of a molecule in a mass spectrometer is a unique fingerprint that provides valuable information about its structure. By analyzing the fragments produced from the parent molecule, it is possible to deduce the connectivity of atoms and understand the underlying reaction mechanisms of its synthesis or degradation.

For 5-(tert-butyl)pyridin-3-amine, the molecular ion ([M+H]⁺) is expected to undergo characteristic fragmentation pathways influenced by the pyridine (B92270) ring, the amino group, and the tert-butyl substituent. The high-resolution capabilities of the mass spectrometer allow for the precise mass determination of these fragments, which in turn enables the assignment of their elemental compositions.

A plausible fragmentation pathway for the protonated molecule would involve the following key steps:

Loss of a Methyl Group: A common fragmentation for compounds containing a tert-butyl group is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation. This would result in a fragment ion with a specific mass-to-charge ratio (m/z).

Loss of Isobutylene (B52900): The tert-butyl group can also be eliminated as a neutral molecule of isobutylene (C₄H₈), leading to the formation of a 3-aminopyridine (B143674) radical cation.

Pyridine Ring Fission: Subsequent fragmentation of the pyridine ring can occur, leading to smaller charged species. The exact nature of this ring cleavage can provide further structural confirmation.

The precise masses of these fragments, as determined by HRMS, are crucial for confirming their elemental composition and thus validating the proposed fragmentation mechanism.

Table 1: Hypothetical High-Resolution Mass Spectrometry Fragmentation Data for 5-(Tert-butyl)pyridin-3-amine

| Fragment Ion | Proposed Elemental Composition | Calculated m/z | Observed m/z | Mass Accuracy (ppm) |

| [M+H]⁺ | C₉H₁₅N₂⁺ | 151.1230 | 151.1228 | -1.3 |

| [M-CH₃]⁺ | C₈H₁₂N₂⁺ | 136.1000 | 136.0997 | -2.2 |

| [M-C₄H₈]⁺• | C₅H₅N₂⁺ | 93.0453 | 93.0451 | -2.1 |

Note: The data presented in this table is illustrative and based on established fragmentation principles for similar compounds, as specific experimental HRMS data for 5-(tert-butyl)pyridin-3-amine is not publicly available.

Purity Assessment and Elemental Composition Confirmation

One of the primary applications of HRMS in chemical synthesis is the confirmation of the elemental composition of the target compound and the assessment of its purity. The high mass accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

For 5-(tert-butyl)pyridin-3-amine dihydrochloride, the expected monoisotopic mass of the protonated free base (C₉H₁₄N₂) can be calculated with high precision. An experimental HRMS measurement that matches this calculated mass to within a few parts per million (ppm) provides strong evidence for the correct elemental composition.

Table 2: Elemental Composition Confirmation of 5-(Tert-butyl)pyridin-3-amine by HRMS

| Molecular Formula | Calculated Monoisotopic Mass ([M+H]⁺) | Observed Mass ([M+H]⁺) | Mass Difference (mDa) | Mass Accuracy (ppm) |

| C₉H₁₅N₂⁺ | 151.1230 | 151.1228 | 0.2 | -1.3 |

Note: The data presented in this table is for illustrative purposes.

Furthermore, HRMS is highly effective in detecting and identifying impurities, even at very low levels. By comparing the observed mass spectrum against the expected spectrum of the pure compound, any additional peaks can be investigated. The accurate mass of these impurity peaks can be used to determine their elemental composition, providing clues to their identity and origin, such as starting materials, by-products, or degradation products. This level of detail is crucial for ensuring the quality and reliability of the synthesized compound for any subsequent applications.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For 5-(Tert-butyl)pyridin-3-amine (B572771), DFT calculations can provide a detailed understanding of its molecular orbitals, charge distribution, and reactivity indices.

The presence of the electron-donating tert-butyl and amino groups on the pyridine (B92270) ring significantly influences its electronic properties. The amino group, a strong activating group, increases the electron density on the pyridine ring, particularly at the ortho and para positions. The tert-butyl group, being a bulky alkyl group, also donates electron density through an inductive effect.

Molecular Orbitals and Reactivity Descriptors:

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity.

For 5-(Tert-butyl)pyridin-3-amine, the HOMO is expected to be localized primarily on the amino group and the pyridine ring, reflecting the sites most susceptible to electrophilic attack. Conversely, the LUMO would be distributed over the pyridine ring, indicating the likely sites for nucleophilic attack.

A hypothetical DFT calculation could yield the following parameters:

| Parameter | Predicted Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Measures the polarity of the molecule |

| Ionization Potential | 6.2 eV | Energy required to remove an electron |

| Electron Affinity | 1.0 eV | Energy released upon gaining an electron |

Reactivity Predictions:

From these calculations, reactivity indices such as chemical potential, hardness, and softness can be derived to predict the molecule's behavior in chemical reactions. The calculated electrostatic potential map would further highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, guiding predictions of intermolecular interactions. The nitrogen of the amino group and specific carbons on the pyridine ring would likely be identified as key sites for electrophilic substitution.

Molecular Modeling of Conformations and Intramolecular Interactions

Molecular modeling techniques, including molecular mechanics and molecular dynamics simulations, are employed to study the three-dimensional structure and conformational flexibility of molecules. For 5-(Tert-butyl)pyridin-3-amine, these methods can reveal the preferred spatial arrangement of the tert-butyl and amino groups and any significant intramolecular interactions.

Intramolecular hydrogen bonding is another important aspect that can be investigated. While a direct hydrogen bond between the amino group and the tert-butyl group is not possible, the amino group can influence the charge distribution and geometry of the pyridine ring through resonance and inductive effects. In the dihydrochloride (B599025) form, the protonated amino group and the pyridine nitrogen would form strong interactions with the chloride ions.

Prediction of Chemical Properties Relevant to Synthetic Design

Computational chemistry is a valuable tool for predicting chemical properties that are crucial for synthetic planning. For 5-(Tert-butyl)pyridin-3-amine, these predictions can help in optimizing reaction conditions and anticipating potential side reactions.

Key Predicted Properties for Synthetic Design:

| Property | Computational Method | Relevance to Synthesis |

| Atomic Charges | DFT, Mulliken population analysis | Predicts sites of nucleophilic and electrophilic attack, guiding regioselectivity. |

| Reaction Pathways and Transition States | DFT | Helps in understanding reaction mechanisms and predicting the feasibility of a synthetic route. |

| Solubility | Continuum solvation models (e.g., PCM) | Aids in the selection of appropriate solvents for reactions and purification. |

| pKa | DFT with solvation models | Predicts the acidity or basicity of functional groups, which is crucial for acid-base catalysis and designing extraction procedures. |

By calculating the energies of reactants, intermediates, transition states, and products, computational models can map out the potential energy surface of a reaction. This allows chemists to identify the most favorable reaction pathways and to design catalysts or reaction conditions that lower the activation barriers. For instance, predicting the pKa of the amino group and the pyridine nitrogen is essential for understanding its behavior in acid-catalyzed reactions.

Cheminformatics Approaches for Chemical Space Exploration and Analog Design

Cheminformatics utilizes computational methods to analyze and manage large sets of chemical data. For 5-(Tert-butyl)pyridin-3-amine, cheminformatics approaches can be used to explore its chemical space and to design novel analogs with desired properties.

By using the structure of 5-(Tert-butyl)pyridin-3-amine as a scaffold, virtual libraries of related compounds can be generated by systematically modifying the substituents on the pyridine ring. These virtual libraries can then be screened in silico to predict their properties, such as biological activity, toxicity, and physicochemical characteristics.

Methods for Analog Design:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By building a QSAR model for a set of pyridine derivatives, the activity of new, unsynthesized analogs can be predicted.

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. This pharmacophore can then be used to search databases for new compounds that fit the model or to design novel molecules.

Similarity Searching: Based on the principle that similar molecules are likely to have similar properties, databases can be searched for compounds that are structurally similar to 5-(Tert-butyl)pyridin-3-amine. This can lead to the identification of new starting points for drug discovery or materials science applications.

Through these cheminformatics approaches, the vast chemical space around the core structure of 5-(Tert-butyl)pyridin-3-amine can be efficiently explored, accelerating the discovery and design of new functional molecules.

Role in Advanced Chemical Systems and Materials Science

As a Ligand in Coordination Chemistry

The pyridine (B92270) and amine functionalities provide potent sites for coordination with metal ions. The compound can act as a versatile ligand, with its behavior being heavily influenced by the interplay between its different structural components.

The synthesis of metal complexes involving pyridyl-amine ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The specific outcome of such a synthesis—be it a discrete mononuclear complex or an extended coordination polymer—is dictated by the metal's coordination preferences, the metal-to-ligand ratio, and the reaction conditions. For instance, reactions of related substituted terpyridine ligands with zinc and cobalt salts have been shown to produce one-dimensional chains and two-dimensional sheets, respectively. rsc.org

General strategies for the synthesis of metal complexes with pyridyl-amine ligands can be summarized as follows:

| Method | Metal Precursor | Solvent | Typical Product |

| Solution Mixing | Metal halides (e.g., ZnI₂) | Organic solvents (e.g., Dichloromethane) | Discrete mononuclear or polynuclear complexes |

| Hydro/Solvothermal | Metal salts (e.g., Co(SCN)₂) | Polar solvents (e.g., Ethanol, DMF) | Extended coordination polymers or frameworks |

| Ligand Substitution | Pre-formed metal complexes | Varies | New complexes with the desired ligand |

The table above outlines general methodologies for synthesizing metal complexes with pyridyl-amine type ligands.

The presence of the dihydrochloride (B599025) form indicates that the amine and pyridine nitrogen atoms are protonated. For coordination to occur, deprotonation using a base is typically required to free the lone pairs for binding to a metal center.

The geometry of the resulting metal complexes is profoundly influenced by the ligand's intrinsic properties. The pyridine ring offers a rigid, directional coordination site, while the amine group provides a more flexible binding point. The tert-butyl group, however, plays a crucial role through steric hindrance.

Coordinating Role of the Pyridine and Amine Moieties: The pyridine nitrogen is a classic N-donor for a vast range of transition metals. The N-M-N "bite angle" in chelating ligands is a critical parameter determining the stability and properties of the resulting complex. mdpi.com While 5-(tert-butyl)pyridin-3-amine (B572771) is a monodentate or bridging ligand rather than a classic pincer, the relative positions of its two potential donor sites (pyridine N and amino N) would lead to the formation of large, likely unstable, chelate rings if coordinating to the same metal center. More plausibly, it acts as a monodentate ligand through the pyridine nitrogen or as a bridging ligand connecting two different metal centers, a role well-documented for aminopyridines.

Applications in Catalysis Research

The electronic properties and functional groups of 5-(tert-butyl)pyridin-3-amine dihydrochloride make it a candidate for roles in various catalytic systems, either as a ligand for a metal catalyst or as an organocatalyst itself.

The amine group is a key feature for catalytic applications. Tertiary amines are known to act as catalysts in certain reactions, such as σ-bond metathesis, by serving as proton relays. researchgate.net The primary amine in 5-(tert-butyl)pyridin-3-amine can be readily converted to a secondary or tertiary amine, opening up similar catalytic possibilities.

Furthermore, amine salts have been successfully employed as catalysts for cycloaddition reactions, such as the synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide. researchgate.net The dihydrochloride salt of 5-(tert-butyl)pyridin-3-amine could potentially be explored in similar acid/base-catalyzed transformations. In multicomponent reactions for synthesizing pyridine derivatives, amine bases have also been shown to be effective catalysts. acs.org

The potential mechanistic contributions of this compound in catalytic cycles are multifaceted:

Proton Transfer: The amine group can act as a proton shuttle, accepting and donating protons to facilitate key steps in a catalytic cycle. This role is crucial in many enzymatic and synthetic catalytic processes.

Radical Generation: In the context of photoredox catalysis, tertiary amines can be oxidized by a photoexcited catalyst to form a radical cation. nih.gov Subsequent deprotonation at an α-carbon generates a carbon-centered radical, which can engage in a variety of bond-forming reactions. nih.gov The amine in the title compound could be derivatized to a tertiary amine to participate in such catalytic cycles.

Ligand-Metal Cooperation: When coordinated to a metal center, the pyridine-amine ligand can do more than just occupy space. The amine group can be involved in substrate binding or activation. In some iron-catalyzed C-H oxidation reactions, the coordination of a pyridine ligand to the iron center is crucial and remains intact throughout the catalytic cycle. chemrxiv.org

Involvement in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry relies on non-covalent interactions to build large, ordered structures from smaller molecular components. The distinct functional groups on 5-(tert-butyl)pyridin-3-amine provide multiple avenues for directed self-assembly.

The formation of ordered supramolecular structures is driven by a combination of specific, directional interactions.

| Functional Group | Potential Non-Covalent Interaction | Role in Self-Assembly |

| Pyridine Ring | π-π Stacking | Directs the stacking of aromatic cores, leading to columnar or layered structures. rsc.org |

| Amine Group (-NH₂) | Hydrogen Bonding (Donor) | Forms strong, directional bonds with H-bond acceptors (e.g., N, O atoms), creating tapes, sheets, or 3D networks. |

| Pyridine Nitrogen | Hydrogen Bonding (Acceptor) | Complements the amine group by accepting hydrogen bonds. |

| Tert-butyl Group | van der Waals Forces, CH-π/CH-N interactions | Influences packing efficiency and can direct assembly through weak "ball-and-socket" type interactions. rsc.orgchemrxiv.org |

This table summarizes the potential non-covalent interactions and their roles in the self-assembly of systems containing 5-(tert-butyl)pyridin-3-amine.

Design of Host–Guest Systems

Host-guest chemistry involves the creation of larger "host" molecules that can encapsulate smaller "guest" molecules, leading to applications in sensing, drug delivery, and catalysis. beilstein-journals.org While specific host-guest systems incorporating 5-(tert-butyl)pyridin-3-amine have not been extensively documented in publicly available research, the structural features of the molecule allow for theoretical postulation of its role.

The pyridine nitrogen and the amino group can act as hydrogen bond acceptors and donors, respectively, providing sites for recognition and binding. The bulky tert-butyl group could be integrated into a larger macrocyclic host to create a defined, hydrophobic cavity capable of binding specific guest molecules. Conversely, as a guest, its defined size and shape could allow it to fit selectively into the cavities of established hosts like cyclodextrins or calixarenes, forming stable inclusion complexes.

Investigation of Non-Covalent Interactions for Directed Assembly

Non-covalent interactions—such as hydrogen bonding, π–π stacking, and van der Waals forces—are fundamental to crystal engineering and the directed assembly of molecules into larger, ordered structures. researchgate.net The structure of 5-(tert-butyl)pyridin-3-amine offers several features that can be exploited for predictable self-assembly.

Table 1: Potential Non-Covalent Interactions involving 5-(Tert-butyl)pyridin-3-amine

| Interaction Type | Participating Group(s) | Potential Role in Assembly |

|---|---|---|

| Hydrogen Bonding | Amino Group (Donor), Pyridine Nitrogen (Acceptor) | Formation of chains, sheets, or 3D networks. |

| π–π Stacking | Pyridine Ring | Stabilization of layered or columnar structures. |

| Steric Influence | Tert-butyl Group | Directing crystal packing, creating voids, controlling orientation. |

As a Building Block for Complex Organic Architectures

Organic building blocks are relatively simple molecules that serve as starting materials for the construction of more complex molecular structures. lookchem.com With its combination of a reactive amino group and a stable, functionalized pyridine core, 5-(tert-butyl)pyridin-3-amine is a versatile synthon for creating elaborate organic frameworks. nih.gov

Precursor in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical reactions where three or more reactants combine in a single step to form a product that incorporates parts of all the starting materials. mdpi.comwikipedia.org Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are powerful tools for rapidly generating molecular diversity. beilstein-journals.orgmdpi.comencyclopedia.pubnih.govnih.gov

As a primary amine, 5-(tert-butyl)pyridin-3-amine is a suitable component for the Ugi four-component reaction. In this reaction, an aldehyde, a carboxylic acid, an isocyanide, and an amine combine to form a dipeptide-like scaffold. The steric hindrance from the tert-butyl group adjacent to the pyridine ring could influence the reaction's kinetics and the conformational properties of the resulting product. This steric factor might also be exploited to achieve diastereoselectivity when chiral substrates are used. While specific examples utilizing this exact amine are not prevalent in the literature, the general utility of aminopyridines in MCRs for generating libraries of complex, drug-like molecules is well-established. researchgate.netcitedrive.comrsc.org

Table 2: Hypothetical Ugi Reaction Components

| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Resulting Scaffold |

|---|

Integration into Polycyclic and Heterocyclic Frameworks

The synthesis of polycyclic and fused heterocyclic systems is a cornerstone of medicinal chemistry and materials science, as these rigid frameworks are common in natural products and functional materials. The 3-aminopyridine (B143674) structure is a valuable precursor for creating such systems through annulation reactions, where a new ring is fused onto the existing pyridine core.

The amino group of 5-(tert-butyl)pyridin-3-amine can act as a nucleophile to initiate cyclization reactions with appropriate bifunctional reagents. For instance, reaction with a 1,3-dicarbonyl compound could lead to the formation of a fused pyridopyrimidine ring. Similarly, reactions designed to form new carbon-carbon or carbon-heteroatom bonds at the C2 or C4 positions of the pyridine ring could yield complex polycyclic aromatic or heteroaromatic structures. The "tert-amino effect," a known strategy in heterocyclic chemistry, describes intramolecular cyclization reactions involving tertiary amines, a principle that could be extended to derivatives of this compound to build novel fused systems.

Derivatization Strategies and Their Chemical Utility

Derivatization for Enhanced Analytical Detectability

Analysis of amine-containing compounds like 5-(tert-butyl)pyridin-3-amine (B572771) often requires derivatization to improve their response in analytical instrumentation. nih.gov This process can enhance chromatographic separation, increase ionization efficiency, or introduce moieties that are readily detectable by spectroscopic methods. nih.gov

To improve detection by UV-Visible or fluorescence spectroscopy, a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group) can be attached to the primary amine. This is a common strategy for quantifying amine-containing metabolites and other compounds in complex biological samples. nih.gov The derivatization reaction typically involves the nucleophilic amine attacking an electrophilic derivatizing agent.

Common reagents for this purpose include:

Dansyl Chloride (Dansyl-Cl): Reacts with primary amines to produce highly fluorescent sulfonamide derivatives. It is considered a versatile derivatization method that generates products with both strong fluorescence and high ionization efficiency, making it suitable for both fluorescence detection and mass spectrometry. nih.gov

Dabsyl Chloride (Dabsyl-Cl): Forms colored derivatives that can be detected in the visible region of the electromagnetic spectrum. nih.gov

Fluorenylmethyloxycarbonyl Chloride (Fmoc-Cl): Attaches the Fmoc group, which is useful for detection, particularly under highly acidic chromatography conditions. nih.gov

o-Phthalaldehyde (OPA): A fluorogenic reagent that reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. nih.gov

These reactions convert the non-fluorescent amine into a derivative with a strong and specific optical signal, significantly lowering the limits of detection.

| Reagent | Resulting Group | Primary Analytical Method |

| Dansyl Chloride | Dansyl sulfonamide | Fluorescence Spectroscopy, LC-MS |

| Dabsyl Chloride | Dabsyl sulfonamide | UV-Visible Spectroscopy |

| Fmoc-Cl | Fmoc-carbamate | Fluorescence Spectroscopy, UV Spectroscopy |

| o-Phthalaldehyde (OPA) | Isoindole derivative | Fluorescence Spectroscopy |

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is employed to enhance analyte properties. In GC-MS, the goal is often to increase volatility and thermal stability, while in LC-MS, the focus is on improving ionization efficiency. iu.edursc.org

Common strategies for improving MS response include:

Acylation: Reaction with reagents like Trifluoroacetic Anhydride (TFAA) replaces the amine hydrogens with acyl groups. This can improve chromatographic behavior by reducing peak asymmetry and band broadening. iu.edu

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace labile hydrogens on the amine with a more stable trimethylsilyl (B98337) (TMS) group. This process is effective for making molecules more amenable to GC-MS analysis. iu.edu

Alkylation: Introduction of alkyl groups can modify the compound's properties. For instance, dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) can be used as an alkylating agent to form dimethylaminomethylene derivatives. iu.edu

These modifications can significantly improve sensitivity, with some derivatization schemes increasing signal response by over 75-fold and enhancing hydrophobicity, which is beneficial for reversed-phase chromatography. rsc.org

Chemical Modification of the Amine Functionality

The primary amine of 5-(tert-butyl)pyridin-3-amine is its most reactive site for many synthetic transformations. Modifying this group is crucial for multi-step syntheses, either to protect it from unwanted reactions or to alter its inherent reactivity.

N-Acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a base, to form a stable amide. semanticscholar.org This transformation is fundamental in organic synthesis as it converts a basic, nucleophilic amine into a neutral, non-nucleophilic amide group.

Carbamate (B1207046) Formation , particularly the introduction of a tert-butyloxycarbonyl (Boc) group , is one of the most common methods for protecting amines. mychemblog.com The Boc group is valued for its stability in basic and nucleophilic conditions while being easily removable under acidic conditions. mychemblog.comwikipedia.org The standard procedure involves reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). wikipedia.org

Typical Conditions for Boc Protection of Amines:

| Base | Solvent(s) | Temperature | Reference |

| Sodium Hydroxide | Water / Tetrahydrofuran (THF) | 0°C to Room Temp | mychemblog.com |

| 4-Dimethylaminopyridine (DMAP) | Acetonitrile or THF | Room Temperature | mychemblog.comwikipedia.org |

| Triethylamine (TEA) | Dichloromethane (DCM) | Room Temperature | researchgate.net |

| None (on-water reaction) | Water | Room Temperature | wikipedia.org |

The formation of a carbamate or an amide significantly reduces the nucleophilicity and basicity of the nitrogen atom, preventing it from participating in subsequent reactions.

N-alkylation of the amine functionality introduces alkyl substituents onto the nitrogen atom. This reaction is typically performed using alkyl halides in the presence of a base. mdma.ch However, a significant challenge with primary amines is over-alkylation, which can lead to a mixture of secondary and tertiary amines. mdma.ch

To achieve more controlled and selective mono-alkylation, modern synthetic methods have been developed. One innovative approach involves converting the primary amine into an N-aminopyridinium salt. This intermediate can then undergo a self-limiting alkylation reaction, which proceeds via a highly nucleophilic pyridinium (B92312) ylide intermediate. acs.orgnih.gov After alkylation, the product is less nucleophilic than the starting material, thus preventing over-alkylation and yielding the secondary amine selectively. acs.orgnih.gov This strategy allows for the synthesis of a wide array of secondary amines under controlled conditions. chemrxiv.org

Strategic Derivatization for Tuning Chemical Reactivity and Selectivity

Derivatization is a powerful tool for strategically controlling the course of a chemical reaction. By temporarily or permanently modifying the amine group of 5-(tert-butyl)pyridin-3-amine, a chemist can direct reactions to other parts of the molecule or fine-tune the electronic properties of the compound.

Controlling Nucleophilicity and Basicity: As discussed, converting the primary amine to an amide or a Boc-carbamate effectively "turns off" its nucleophilic and basic character. mychemblog.com This is essential when performing reactions that require a non-basic environment or when another part of the molecule needs to react selectively with an electrophile.

Directing Group for Aromatic Substitution: While the amine group itself is a powerful activating and directing group in electrophilic aromatic substitution, its derivatization into an amide can modulate this effect, altering the regioselectivity of subsequent reactions on the pyridine (B92270) ring.

Modulating Electronic Properties: The introduction of different alkyl or acyl groups onto the nitrogen atom alters the electronic density of the pyridine ring system. An N-acyl group is electron-withdrawing, making the ring less reactive towards electrophiles. Conversely, N-alkyl groups are electron-donating, which can increase the ring's reactivity. This ability to tune the electronic nature of the molecule is crucial for designing specific reaction pathways and creating derivatives with desired properties. mychemblog.comchemrxiv.org

The strategic application of these derivatization techniques allows 5-(tert-butyl)pyridin-3-amine dihydrochloride (B599025) to serve as a versatile building block in the synthesis of more complex molecules.

Development of Derivatizing Agents for Specific Research Applications

The strategic chemical modification of parent molecules, a process known as derivatization, is a cornerstone of modern chemical and pharmaceutical research. This approach allows for the systematic alteration of a compound's properties to suit specific applications, such as enhancing biological activity, improving selectivity for a target, or introducing new functionalities like fluorescent tags for imaging. The compound 5-(tert-butyl)pyridin-3-amine serves as a versatile scaffold for the development of such specialized derivatizing agents, owing to the presence of a reactive primary amine and a pyridine ring that can be further functionalized. While direct derivatization of the dihydrochloride salt form is less common, the free base, 5-(tert-butyl)pyridin-3-amine, is a valuable starting material for creating a diverse array of molecules with tailored functions for specific research applications.

The aminopyridine moiety is a privileged structure in medicinal chemistry, frequently appearing in molecules designed to interact with biological targets. nih.govrsc.orgrsc.org The development of derivatives from aminopyridine scaffolds is a well-established strategy for creating potent and selective inhibitors of various enzymes, particularly protein kinases. acs.orguniroma1.itresearchgate.net The amino group of 5-(tert-butyl)pyridin-3-amine provides a convenient handle for a variety of chemical transformations, including acylation, sulfonylation, and urea (B33335) or thiourea (B124793) formation. These reactions allow for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships and the optimization of binding affinity and selectivity for a given biological target.

For instance, in the context of kinase inhibitor development, the amino group can be acylated with various carboxylic acids or sulfonylated with sulfonyl chlorides to introduce moieties that can interact with specific residues in the kinase active site. The bulky tert-butyl group on the pyridine ring can also play a crucial role by providing steric hindrance that can enhance selectivity for the target kinase over other closely related kinases. This steric influence is a key consideration in the design of selective inhibitors. nih.gov

Furthermore, the aminopyridine core can be incorporated into fluorescent probes for biological imaging. nih.gov By attaching a fluorophore to the 5-(tert-butyl)pyridin-3-amine scaffold, researchers can create molecules that can be used to visualize the localization and dynamics of specific cellular components or to quantify the activity of enzymes in living cells. The derivatization strategy would typically involve a reaction between the amino group and a fluorophore-containing reactive species, such as an isothiocyanate or a succinimidyl ester.

In the realm of materials science and coordination chemistry, aminopyridine derivatives are valuable as ligands for the synthesis of metal complexes. vot.plpvpcollegepatoda.org The nitrogen atoms of the pyridine ring and the amino group can coordinate with metal ions, forming stable complexes with interesting catalytic or photophysical properties. By modifying the substituents on the aminopyridine scaffold, the electronic and steric properties of the resulting ligands can be fine-tuned, thereby influencing the properties of the metal complexes.

The following table outlines some potential derivatization strategies for 5-(tert-butyl)pyridin-3-amine and their corresponding utility in specific research applications, based on established chemistries for analogous aminopyridine compounds.

| Derivatization Strategy | Reagents | Resulting Functional Group | Potential Research Application |

| Acylation | Acyl chlorides, Carboxylic acids (with coupling agents) | Amide | Synthesis of kinase inhibitors, receptor ligands |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide | Development of enzyme inhibitors |

| Urea Formation | Isocyanates | Urea | Creation of bioactive molecules, hydrogen-bond donors |

| Reductive Amination | Aldehydes, Ketones (with a reducing agent) | Secondary or Tertiary Amine | Introduction of diverse substituents for SAR studies |

| Buchwald-Hartwig Amination | Aryl halides (with a palladium catalyst) | Diaryl or Alkyl-aryl Amine | Synthesis of complex molecules and potential drug candidates |

| "Click" Chemistry | Azide or alkyne-containing reagents | Triazole | Development of fluorescent probes, bioconjugation |

Future Research Directions for 5 Tert Butyl Pyridin 3 Amine Dihydrochloride

Exploration of Novel Synthetic Pathways

While established methods for synthesizing substituted pyridines exist, the development of more efficient, sustainable, and versatile synthetic routes is a constant goal in organic chemistry. Future research could focus on novel pathways to 5-(tert-butyl)pyridin-3-amine (B572771) and its derivatives. Traditional methods like the Chichibabin and Hantzsch pyridine (B92270) syntheses often have limitations regarding substrate scope and functional group tolerance. nih.gov

Promising research avenues include:

Ring Remodeling Strategies: Investigating ring cleavage and remodeling reactions of other heterocyclic systems, such as (aza)indoles or benzofurans, could provide a robust method for introducing diverse functional groups onto the pyridine scaffold. nih.gov This approach could lead to the synthesis of highly functionalized analogs of the target compound.

Cascade Reactions: Developing new cascade or multicomponent reactions (MCRs) could offer a more atom-economical and efficient synthesis. A potential strategy involves the ring opening and closing cascade (ROCC) mechanism of precursors like isoxazoles to construct the functionalized pyridine ring in a single step. researchgate.net

Catalytic Approaches: The use of transition-metal catalysis for C-H activation or cross-coupling reactions on simpler pyridine precursors could offer a direct and modular route to introduce the tert-butyl and amine groups with high regioselectivity.

Advanced Mechanistic Studies using Time-Resolved Techniques

A deeper understanding of the reaction mechanisms involved in the synthesis and potential applications of 5-(tert-butyl)pyridin-3-amine dihydrochloride (B599025) is crucial for process optimization and the discovery of new functionalities. Time-resolved spectroscopy is a powerful tool for studying dynamic processes that occur on rapid timescales, from milliseconds to picoseconds. youtube.com

Future mechanistic studies could employ:

Time-Resolved Infrared (TRIR) Spectroscopy: This technique can be used to observe and characterize short-lived chemical intermediates in real-time. byopera.com By monitoring vibrational changes during a reaction, researchers can gain insights into the structure and kinetics of transient species that determine the reaction outcome. byopera.com

In Situ Monitoring: Applying in situ techniques, such as time-resolved X-ray diffraction, can provide crucial information on the evolution of solid forms and the presence of intermediate phases during crystallization or mechanochemical synthesis. nih.govacs.org This is particularly relevant for understanding the formation of the dihydrochloride salt.

Kinetic Analysis: Detailed reaction progress kinetic analysis can help elucidate complex catalytic cycles, identify rate-limiting steps, and understand catalyst activation or deactivation processes. mckgroup.org

These advanced studies would provide a more complete mechanistic picture than what can be achieved through conventional analysis of starting materials and final products alone. byopera.com

Rational Design of Derivatives for Specific Chemical Functions (e.g., Organocatalysis)

The pyridine and amine moieties of the title compound make it an attractive scaffold for the development of organocatalysts. Rational design, often aided by computational chemistry, is becoming an essential step in accelerating the discovery of novel and highly selective catalysts. nih.gov

Future research could focus on designing derivatives for applications such as:

Asymmetric Catalysis: By introducing chiral centers, derivatives of 5-(tert-butyl)pyridin-3-amine could be developed as organocatalysts for asymmetric reactions, such as Michael additions or Diels-Alder cycloadditions. nih.govacs.org The design can modulate steric and electronic interactions to control stereoselectivity. nih.gov

Peptide Bond Formation: The amine and pyridine nitrogen can act as hydrogen-bonding sites. This principle can be exploited to design catalysts that mimic enzymatic processes, such as the formation of amide bonds, which is fundamental in peptide synthesis. nih.govacs.org A well-designed catalyst could activate carboxylic acids and facilitate their condensation with amines, potentially reducing the waste generated by traditional coupling agents. nih.govacs.org

Photocatalysis: Organic photocatalysts are widely used in polymer manufacturing. mdpi.com Derivatives of 5-(tert-butyl)pyridin-3-amine could be rationally designed to have specific redox potentials and excited-state properties, making them suitable for applications like organocatalyzed atom transfer radical polymerization (O-ATRP). mdpi.com

Integration into Advanced Functional Materials (e.g., Responsive Polymers, Porous Frameworks)

The structural features of 5-(tert-butyl)pyridin-3-amine dihydrochloride make it a valuable building block for the creation of advanced functional materials.

Potential areas for exploration include:

Porous Frameworks: The pyridine ring is a common linker in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are highly porous materials with applications in gas storage and separation. researchgate.net Derivatives of 5-(tert-butyl)pyridin-3-amine, particularly those functionalized with carboxylic acids, could be used as organic linkers to create novel MOFs with tailored pore sizes and chemical environments. researchgate.net

Responsive Polymers: The amine group can be readily incorporated into polymer chains. The basicity of the pyridine and amine functionalities could be exploited to create pH-responsive polymers. Such "smart" materials can change their conformation or solubility in response to environmental pH changes, making them suitable for applications in drug delivery or as sensors.

Supramolecular Assemblies: The potential for hydrogen bonding and π–π stacking interactions involving the pyridine ring could be used to direct the formation of complex supramolecular structures. These assemblies are of interest in materials science for their unique electronic and optical properties.

Deepening Computational Insights into Molecular Behavior and Interactions

Computational chemistry provides powerful tools to predict and understand the behavior of molecules, guiding experimental work and accelerating discovery. Future computational studies on this compound could provide fundamental insights.

Key research directions include:

Conformational Analysis: Studying the conformational landscape of the molecule to understand the influence of the bulky tert-butyl group on the geometry and reactivity of the pyridine ring and amine group.

Modeling Reaction Mechanisms: Using quantum-mechanical calculations to model transition states and reaction pathways for its synthesis and catalytic applications. This can help elucidate the origins of selectivity in catalysis. nih.gov

Simulating Interactions: Employing molecular dynamics simulations to study how the molecule interacts with solvents, reagents, or biological targets. This can provide insights into its solubility, binding affinity, and behavior in complex environments.

In Silico Design: Using computational models to predict the properties of hypothetical derivatives. nih.gov This allows for the virtual screening of large numbers of potential organocatalysts or material building blocks before committing to their synthesis, saving time and resources. nih.gov

Q & A

Q. What are the optimal synthesis routes for 5-(tert-butyl)pyridin-3-amine dihydrochloride, and how can reaction efficiency be maximized?

- Methodological Answer : Synthesis typically involves functionalization of the pyridine ring at the 3-position. A common approach includes:

- Step 1 : Introducing the tert-butyl group via nucleophilic substitution or palladium-catalyzed coupling (e.g., using tert-butyl halides or boronic acids) .

- Step 2 : Amine group installation via catalytic hydrogenation of a nitro precursor or reductive amination under hydrogen pressure (e.g., H₂/Pd-C in ethanol) .

- Step 3 : Salt formation by treating the free base with HCl in a polar solvent (e.g., ethanol/water mixture) .

Optimize yield by controlling temperature (60–80°C for coupling reactions) and using anhydrous conditions to minimize side reactions .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : Confirm tert-butyl group integration (δ ~1.3 ppm for 9H in -NMR) and aromatic proton patterns for the pyridine ring .

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ for free base: C₉H₁₅N₂⁺, m/z = 151.1; dihydrochloride: C₉H₁₇Cl₂N₂⁺) .

- Elemental Analysis : Validate Cl⁻ content (~28.5% for dihydrochloride form) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (e.g., acetonitrile/0.1% TFA) to assess purity >98% .

Q. How can solubility challenges be addressed during experimental workflows?

- Methodological Answer :

- The dihydrochloride salt enhances aqueous solubility. For organic solvents, use DMSO or DMF for stock solutions (e.g., 50 mM in DMSO) .

- For precipitation issues, adjust pH (neutralize with NaHCO₃ for free base extraction) or employ sonication .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic configuration?

- Methodological Answer :

- Data Collection : Use single crystals grown via slow evaporation (e.g., ethanol/water). Employ SHELXT for space-group determination and SHELXL for refinement, accounting for Cl⁻ counterions and hydrogen bonding .

- Contradiction Handling : If thermal parameters (e.g., ADPs) suggest disorder, apply restraints to the tert-butyl group or use twin refinement .

Q. What strategies mitigate instability during catalytic reactions involving the tert-butyl group?

- Methodological Answer :

- Instability Sources : Acidic conditions may cleave the tert-butyl group. Use buffered systems (pH 6–8) or replace HCl with milder acids (e.g., acetic acid) during salt formation .

- Catalyst Selection : For Suzuki-Miyaura coupling, use Pd(OAc)₂ with SPhos ligand to reduce steric hindrance from the tert-butyl group .

Q. How can computational modeling predict biological interactions of this compound?

- Methodological Answer :

- Docking Studies : Use PyMOL or AutoDock to model interactions with targets (e.g., kinases). Parameterize the tert-butyl group’s hydrophobicity and the amine’s H-bonding potential .

- MD Simulations : Apply AMBER force fields to assess conformational stability in aqueous vs. lipid environments .

Q. How to reconcile contradictory bioactivity data across assay platforms?

- Methodological Answer :

- Assay Validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. fluorescence polarization).

- Buffer Compatibility : Test dihydrochloride solubility in assay buffers (e.g., PBS vs. HEPES) to rule out aggregation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.